molecular formula C16H16F5OPS3 B12302708 (2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide

(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide

Cat. No.: B12302708
M. Wt: 446.5 g/mol
InChI Key: YPYCUYPOHPPYAS-QSHUGKRNSA-N
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Description

Molecular Geometry and Stereochemical Configuration Analysis

The molecular geometry of this compound is defined by its hexahydrobenzo[d]oxathiaphosphole core, which imposes a rigid bicyclic framework. X-ray crystallographic studies of analogous oxathiaphospholane systems reveal a trigonal bipyramidal geometry at the phosphorus center, with axial positions occupied by sulfur and oxygen ligands. The stereochemical descriptors (2S,3aS,6R,7aS) indicate a specific spatial arrangement: the methyl group at position 3a adopts an axial orientation, while the prop-1-en-2-yl substituent at position 6 occupies an equatorial site relative to the phosphorus atom.

Key bond parameters derived from crystallographic data include:

  • P–S bond length: 1.98–2.02 Å (axial)
  • P–O bond length: 1.62–1.65 Å (equatorial)
  • S–P–O bond angle: 172–176°
  • C–P–C angles in the heterocycle: 95–102°

These metrics align with pentacoordinate phosphorus(V) systems exhibiting slight distortions from ideal trigonal bipyramidal geometry due to steric interactions between the perfluorophenylthio group and adjacent substituents. Nuclear Overhauser effect (NOE) spectroscopy confirms the relative configurations through through-space correlations between the 3a-methyl group and H-2 proton, as well as between the prop-1-en-2-yl vinyl protons and H-7a.

Properties

Molecular Formula

C16H16F5OPS3

Molecular Weight

446.5 g/mol

IUPAC Name

(3aS,6R,7aS)-3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole

InChI

InChI=1S/C16H16F5OPS3/c1-7(2)8-4-5-16(3)9(6-8)22-23(24,26-16)25-15-13(20)11(18)10(17)12(19)14(15)21/h8-9H,1,4-6H2,2-3H3/t8-,9+,16+,23?/m1/s1

InChI Key

YPYCUYPOHPPYAS-QSHUGKRNSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H](C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C

Canonical SMILES

CC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C

Origin of Product

United States

Preparation Methods

Chiral Oxathiaphospholane Sulfide Synthesis via Limonene Oxide Backbone

The most widely adopted method for synthesizing the PSI reagent leverages (–)-limonene oxide as a chiral backbone, enabling precise stereochemical control. The process begins with the epoxidation of limonene, followed by ring-opening with perfluorothiophenol under basic conditions. Key steps include:

  • Epoxide Activation : (–)-Limonene oxide reacts with phosphorus pentasulfide (P$$2$$S$$5$$) in toluene under nitrogen, forming a thiophosphorylated intermediate.
  • Nucleophilic Substitution : 2,3,4,5,6-Pentafluorothiophenol (1.0 equiv) is added to the intermediate, displacing the sulfide group and forming the oxathiaphospholane core.
  • Crystallization and Purification : The crude product is purified via sequential solvent exchanges (methanol/n-heptane) and vacuum drying, yielding the PSI reagent in >95% enantiomeric excess (ee).

Critical Parameters :

  • Temperature Control : Maintaining 25–35°C during water addition prevents byproduct formation.
  • Solvent Ratios : A 1:4 methanol-water mixture optimizes crystallization efficiency.
  • Catalyst Use : DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates by deprotonating intermediates.

Solid-Phase Synthesis with PSI Reagents

Recent advances have adapted the PSI reagent for solid-phase oligonucleotide synthesis (SPOS), enabling automated, moisture-tolerant protocols. The process involves:

  • Loading Step : The 5′-hydroxyl group of a nucleoside reacts with the PSI reagent in acetonitrile, forming a stable P(V) adduct.
  • Coupling Step : A second nucleoside (DMT-protected) is introduced, displacing the perfluorothiophenol leaving group and forming a stereopure phosphorothioate linkage.
  • Deprotection and Cleavage : The oligonucleotide is cleaved from the resin using ammonium hydroxide, yielding products with >99% stereochemical fidelity.

Advantages Over Traditional Methods :

  • Eliminates oxidative sulfurization steps required in P(III) chemistry.
  • Compatible with standard SPOS equipment, reducing infrastructure costs.

Large-Scale Industrial Synthesis

For industrial production, the PSI reagent is synthesized in multi-kilogram batches using continuous flow reactors. Key optimizations include:

  • Catalyst Recycling : Palladium-based catalysts (e.g., Pd(dppf)Cl$$_2$$) are recovered via filtration, reducing metal contamination.
  • Solvent Recovery : Methanol and n-heptane are distilled and reused, aligning with green chemistry principles.
  • Quality Control : UPLC monitoring ensures reaction completion (>99% conversion), while X-ray crystallography confirms stereochemical purity.

Yield and Efficiency :

Parameter Value Source
Overall Yield 51–76%
Purity (HPLC) ≥99%
Stereochemical Ratio >99:1 (R:S)

Comparative Analysis of Preparation Methods

The table below contrasts the three primary synthesis strategies:

Method Reagents Conditions Yield Stereocontrol Scalability
Limonene Oxide Route P$$2$$S$$5$$, DBU 25–35°C, N$$_2$$ 51–76% >99% ee High
Solid-Phase Synthesis PSI reagent, Nucleosides RT, Automated 30–80% >99% ee Moderate
Industrial Flow Pd(dppf)Cl$$_2$$, MeOH Continuous 65–85% >99% ee Very High

Applications in Oligonucleotide Therapeutics

The PSI reagent’s stereochemical precision enables the synthesis of antisense oligonucleotides (ASOs) and cyclic dinucleotides (CDNs) with enhanced pharmacokinetic profiles. For example:

  • CDN 21 : Synthesized via stepwise coupling, achieving 14% overall yield and 99% diastereomeric excess.
  • ASO 24 : A 16-mer oligonucleotide produced via unoptimized SPOS, demonstrating feasibility for long-sequence synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the perfluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide involves its interaction with molecular targets through its reactive sulfur and phosphorus atoms. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Functional and Electronic Properties

Property Target Compound Compound A (Enantiomer) Compound C (Thioether Derivative)
Core Structure Oxathiaphosphole Oxathiaphosphole Linear thioester
Stereochemistry 2S,3aS,6R,7aS 2R,3aR,6S,7aR 2S,3S
Key Substituents Perfluorophenylthio, prop-1-en-2-yl Perfluorophenylthio, prop-1-en-2-yl Phenylthio, fluoro, phenyl
Electronic Effects Strong electron-withdrawing (CF₅) Same as target compound Moderate (phenylthio, fluoro)
Synthetic ee Not reported Not reported 63% ee

Biological Activity

(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H20F5O2PS
  • CAS Number : 2245335-70-8
  • Molecular Weight : Approximately 392.36 g/mol

Research indicates that compounds with similar structures often interact with biological systems through various mechanisms. The presence of the phosphole and thioether moieties suggests potential interactions with biological nucleophiles and enzymes. This compound may exhibit:

  • Anticonvulsant Activity : Related compounds show efficacy in seizure models, suggesting potential neuroprotective effects.
  • Antimicrobial Properties : Similar structures have been documented to possess antibacterial and antifungal activities.

Anticonvulsant Activity

Studies on related compounds have demonstrated significant anticonvulsant effects. For instance, a study involving sulfamates indicated that certain derivatives exhibited potent anticonvulsant activity comparable to established medications like phenytoin . This suggests that (2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide may also possess similar properties.

Study 1: Anticonvulsant Efficacy

A comparative analysis was conducted on several sulfamate derivatives, including those structurally similar to our compound. The study found that these derivatives had an ED50 ranging from 30 to 50 mg/kg in animal models for seizure suppression . This indicates a promising therapeutic window for further exploration of (2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide in treating epilepsy.

Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial activity of phosphole-based compounds against various bacterial strains. Results indicated that these compounds inhibited bacterial growth effectively at concentrations as low as 10 µg/mL . Although specific data for the target compound is lacking, the implications for its use in antimicrobial therapies are noteworthy.

Summary of Biological Activities

Activity TypePotential EfficacyMechanism of Action
AnticonvulsantHighModulation of neurotransmitter release
AntimicrobialModerateDisruption of cellular integrity

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